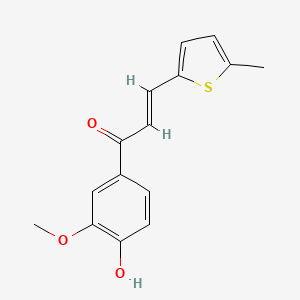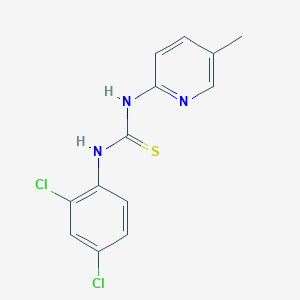![molecular formula C12H10BrClN2O B5799657 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol involves the inhibition of various enzymes and proteins in microbial and cancer cells. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication in bacteria. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells and can induce apoptosis, or programmed cell death. It also has a bactericidal effect on various strains of bacteria and can inhibit the growth of fungi and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the mechanism of action of various enzymes and proteins involved in microbial and cancer cell growth. However, one of the limitations of using this compound is its potential toxicity to human cells, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol. One area of research is the development of new antimicrobial agents based on this compound. Another area of research is the study of its potential use in cancer therapy. Additionally, the biochemical and physiological effects of this compound need to be further studied to fully understand its mechanism of action. Finally, the potential toxicity of this compound to human cells needs to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity and cytotoxic effects on cancer cells make it a promising candidate for the development of new antimicrobial agents and cancer therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity to human cells.
Métodos De Síntesis
The synthesis of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol involves the reaction of 4-chlorophenol and 5-bromo-2-pyridinecarboxaldehyde in the presence of a reducing agent. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anticancer activity and could be used in cancer therapy.
Propiedades
IUPAC Name |
2-[[(5-bromopyridin-2-yl)amino]methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-9-1-4-12(16-7-9)15-6-8-5-10(14)2-3-11(8)17/h1-5,7,17H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOGNQIGSJRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC2=NC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromo-2-pyridinyl)amino]methyl}-4-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)

![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)

